![molecular formula C17H28N2O2 B13933303 tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate: is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a bipiperidine ring system.
Méthodes De Préparation
The synthesis of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. Industrial production methods typically involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethynyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the bipiperidine ring system provides structural stability and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but with a phenyl group instead of a bipiperidine ring.
4-tert-Butylphenol: This compound has a tert-butyl group attached to a phenol ring, making it structurally similar but functionally different
The uniqueness of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate lies in its bipiperidine ring system, which provides additional stability and specificity in its interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H28N2O2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-ethynylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-5-14-6-10-18(11-7-14)15-8-12-19(13-9-15)16(20)21-17(2,3)4/h1,14-15H,6-13H2,2-4H3 |
Clé InChI |
OANTVJOYJXOJAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
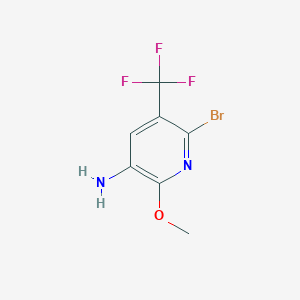
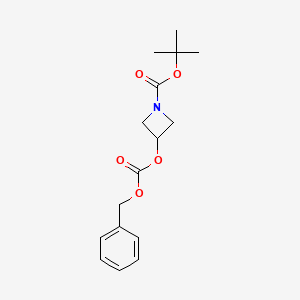
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)

![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
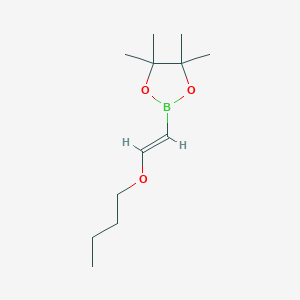
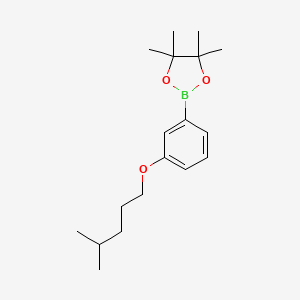

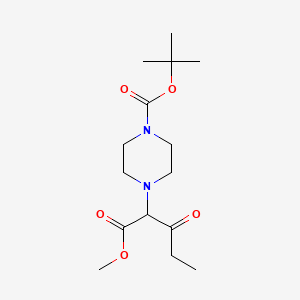
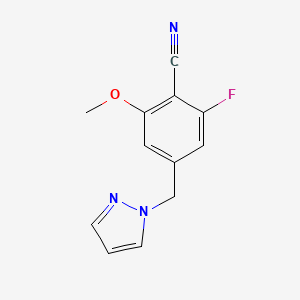
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
